3,3,4-trimethyl-1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indol-3-yl)pent-4-en-1-one
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Overview
Description
A-834735 degradant is a compound derived from the synthetic cannabinoid A-834735. It is an indole-derived cannabinoid with a 3-tetramethylcyclopropylmethanone substituent. The degradant is a common impurity observed during gas chromatography-mass spectrometry analysis of samples containing A-834735. The opened ring of the degradant is presumed to be produced during the heating of A-834735 .
Scientific Research Applications
A-834735 degradant has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.
Biology: Studied for its interactions with cannabinoid receptors and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, particularly in pain management and neurological disorders.
Industry: Used in the development of new synthetic cannabinoids and related compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of A-834735 degradant involves the synthesis of the parent compound A-834735, followed by its degradation. The synthetic route for A-834735 includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the Tetrahydro-2H-pyran-4-ylmethyl Group: This group is introduced through a substitution reaction.
Addition of the 3-tetramethylcyclopropylmethanone Group: This group is added through a Friedel-Crafts acylation reaction.
The degradation of A-834735 to form the degradant occurs during heating, which leads to the opening of the ring structure .
Industrial Production Methods
Industrial production of A-834735 and its degradant involves large-scale synthesis using the same synthetic routes mentioned above. The process is optimized for yield and purity, with stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
A-834735 degradant undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound .
Mechanism of Action
A-834735 degradant acts as a full agonist at both the central cannabinoid receptor 1 and peripheral cannabinoid receptor 2. It binds to these receptors with high affinity, leading to the activation of downstream signaling pathways. This activation results in various physiological effects, including analgesia and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
A-834735: The parent compound from which the degradant is derived.
XLR-11: Another synthetic cannabinoid with similar structural features.
UR-144: A synthetic cannabinoid with a similar mechanism of action.
PB-22: A synthetic cannabinoid with comparable pharmacological properties.
Uniqueness
A-834735 degradant is unique due to its specific degradation pathway and the resulting structural features. Unlike its parent compound, the degradant has an opened ring structure, which gives rise to distinct chemical and pharmacological properties. This uniqueness makes it valuable for research and analytical purposes .
Properties
Molecular Formula |
C22H29NO2 |
---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
3,3,4-trimethyl-1-[1-(oxan-4-ylmethyl)indol-3-yl]pent-4-en-1-one |
InChI |
InChI=1S/C22H29NO2/c1-16(2)22(3,4)13-21(24)19-15-23(14-17-9-11-25-12-10-17)20-8-6-5-7-18(19)20/h5-8,15,17H,1,9-14H2,2-4H3 |
InChI Key |
SHMFIOCKSMJXSG-UHFFFAOYSA-N |
SMILES |
CC(=C)C(C)(C)CC(=O)C1=CN(C2=CC=CC=C21)CC3CCOCC3 |
Canonical SMILES |
CC(=C)C(C)(C)CC(=O)C1=CN(C2=CC=CC=C21)CC3CCOCC3 |
Synonyms |
3,3,4-trimethyl-1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-indol-3-yl)pent-4-en-1-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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